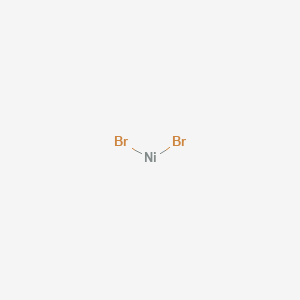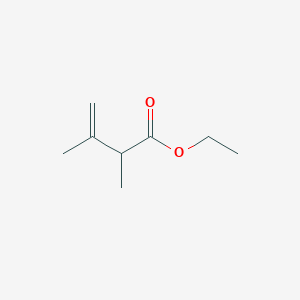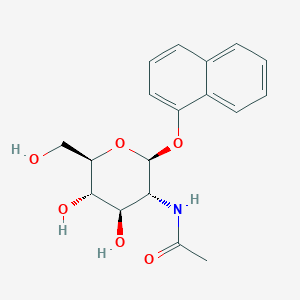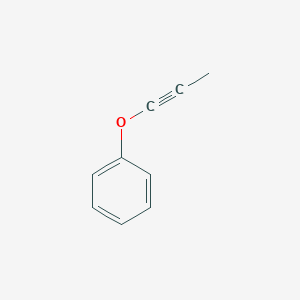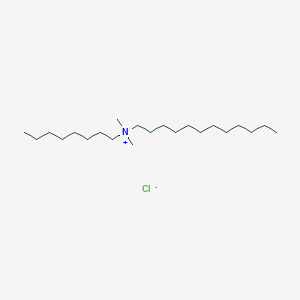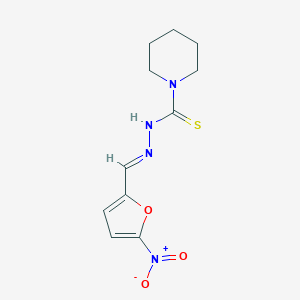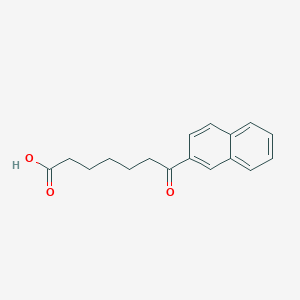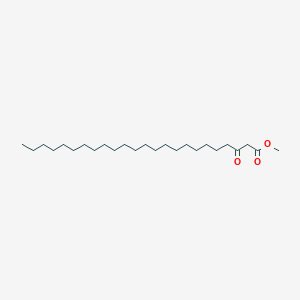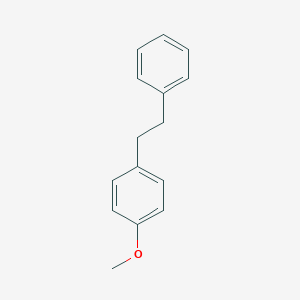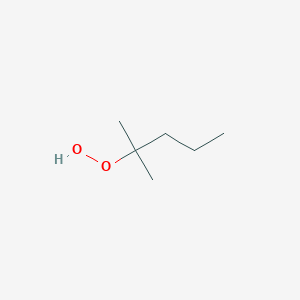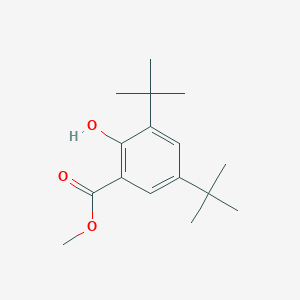
Bismuth tetramer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth tetramer, also known as bismuth subnitrate, is a chemical compound with the molecular formula Bi10O14(OH)4. It is a white, odorless, and tasteless powder that is commonly used in scientific research applications. Bismuth tetramer has been extensively studied due to its unique properties, including its ability to act as an antimicrobial agent and its potential as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Bismuth tetramer tetramer is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. This leads to the leakage of cellular contents and ultimately results in the death of the microorganism.
Effets Biochimiques Et Physiologiques
Bismuth tetramer has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, high concentrations of Bismuth tetramer tetramer can cause gastrointestinal irritation and may lead to the formation of Bismuth tetramer deposits in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bismuth tetramer tetramer in lab experiments is its antimicrobial properties, which make it a useful tool for studying the effects of microorganisms on various materials. However, its low solubility in water can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research on Bismuth tetramer tetramer. One area of interest is its potential as a catalyst in organic synthesis reactions. Researchers are also exploring its use in new antimicrobial materials and its potential as a treatment for gastrointestinal disorders. Additionally, there is ongoing research into the toxicity and safety of Bismuth tetramer tetramer, particularly with regard to its long-term effects on the body.
Méthodes De Synthèse
Bismuth tetramer is typically synthesized through the reaction of Bismuth tetramer nitrate with sodium hydroxide. The resulting product is a white precipitate that is then washed and dried to obtain the final product. Other methods of synthesis, including hydrothermal synthesis and sol-gel synthesis, have also been explored.
Applications De Recherche Scientifique
Bismuth tetramer has been used in a wide range of scientific research applications. Its antimicrobial properties make it a popular choice for use in medical applications, such as wound care and dental materials. It has also been studied for its potential as a catalyst in various chemical reactions, including the oxidation of alcohols and the synthesis of organic compounds.
Propriétés
Numéro CAS |
12595-65-2 |
|---|---|
Nom du produit |
Bismuth tetramer |
Formule moléculaire |
Bi4 |
Poids moléculaire |
835.9216 g/mol |
InChI |
InChI=1S/4Bi |
Clé InChI |
DKMXBSLUBZRBJQ-UHFFFAOYSA-N |
SMILES |
[Bi].[Bi].[Bi].[Bi] |
SMILES canonique |
[Bi].[Bi].[Bi].[Bi] |
Synonymes |
Bismuth tetramer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



